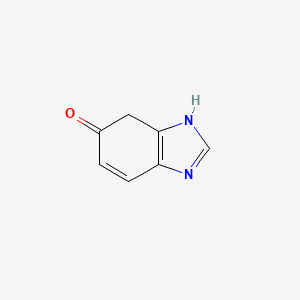

4H-Benzimidazol-5-ol

Description

Structure

3D Structure

Properties

CAS No. |

148832-39-7 |

|---|---|

Molecular Formula |

C7H6N2O |

Molecular Weight |

134.138 |

IUPAC Name |

3,4-dihydrobenzimidazol-5-one |

InChI |

InChI=1S/C7H6N2O/c10-5-1-2-6-7(3-5)9-4-8-6/h1-2,4H,3H2,(H,8,9) |

InChI Key |

NEQBGJLPTYIIMM-UHFFFAOYSA-N |

SMILES |

C1C(=O)C=CC2=C1NC=N2 |

Synonyms |

5H-Benzimidazol-5-one,1,4-dihydro-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 4h Benzimidazol 5 Ol and Its Derivatives

Classical and Contemporary Approaches to Benzimidazole (B57391) Nucleus Formation

The construction of the benzimidazole ring system is predominantly achieved through the formation of two carbon-nitrogen bonds. This is typically accomplished by reacting a benzene (B151609) derivative with two adjacent amino groups (or precursors that can be converted to them) with a reagent that provides the central carbon atom of the imidazole (B134444) ring.

Condensation Reactions with o-Phenylenediamines

The most direct and widely used method for synthesizing benzimidazoles is the condensation of an o-phenylenediamine (B120857) with a one-carbon electrophile. elsevierpure.comnih.gov To synthesize 4H-Benzimidazol-5-ol via this route, a starting material such as 4-hydroxy-1,2-phenylenediamine would be required.

This classical approach, often referred to as the Phillips-Ladenburg synthesis , involves the reaction of o-phenylenediamines with carboxylic acids or their derivatives (like esters, anhydrides, or acid chlorides), typically under acidic conditions and with heating. acs.org For example, condensing 4-hydroxy-1,2-phenylenediamine with formic acid would yield this compound. nih.gov The reaction proceeds by initial N-acylation of one amino group, followed by intramolecular cyclization via dehydration to form the imidazole ring.

A related classical method is the Weidenhagen reaction , which utilizes aldehydes as the carbonyl equivalent. acs.org The reaction of an o-phenylenediamine with an aldehyde first forms a Schiff base intermediate. This intermediate then undergoes oxidative cyclization to yield the 2-substituted benzimidazole. researchgate.net Various oxidizing agents can be employed for this step. acs.org

Contemporary modifications to these condensation reactions often focus on the use of milder reaction conditions, alternative catalysts to improve yields and reduce reaction times, and solvent-free or "green" chemistry approaches. nih.govresearchgate.net

Table 1: Examples of Catalysts and Conditions for Benzimidazole Synthesis via Condensation

| Carbonyl Source | Catalyst/Reagent | Conditions | Yield |

| Aldehyd | tert-butyl nitrite | Tetrahydrofuran, 25°C | 80% acs.org |

| Aldehyde | Ammonium (B1175870) Chloride (NH4Cl) | Ethanol, 80°C - 90°C | 72%–90% acs.org |

| Carboxylic Acid | p-Toluenesulfonic acid (p-TsOH) | N/A | High researchgate.net |

| Aldehyde | Nano-Ni(II)/Y zeolite | Solvent-free | High nih.gov |

| Aldehyde | Magnetic nano-Fe3O4 | Atmospheric air | 85-97% nih.gov |

Cyclization Strategies Involving Nitroanilines

An alternative to starting with o-phenylenediamines is to use o-nitroanilines as precursors. This strategy involves an in-situ reduction of the nitro group to an amino group, which then participates in the cyclization reaction. nih.gov The first synthesis of a benzimidazole derivative, reported by Hoebrecker in 1872, utilized this approach by reducing 2-nitro-4-methylacetanilide. acs.orgnih.gov

To produce this compound, a starting material like 2-nitro-4-hydroxyaniline could be used. The process typically involves reacting the o-nitroaniline with a carbonyl compound, such as an aldehyde, followed by reductive cyclization. koreascience.kr Various reducing agents can be employed, including iron powder in the presence of an acid like formic acid, which can also serve as the source for the C2 carbon of the benzimidazole ring. youtube.com This one-pot procedure is advantageous as it avoids the isolation of the often unstable o-phenylenediamine intermediates. organic-chemistry.org

Table 2: Reagents for Reductive Cyclization of Nitroanilines

| Carbonyl/C1 Source | Reducing Agent | Additive/Solvent | Key Feature |

| Formic Acid | Iron powder | Ammonium Chloride | One-pot conversion of 2-nitroamines. organic-chemistry.org |

| Aldehydes | Sodium dithionite | N/A | One-step synthesis of 2-substituted derivatives. youtube.com |

| Acetanilide precursor | Tin (Sn) and HCl | N/A | Historical first synthesis of a benzimidazole. nih.gov |

Rearrangement-Based Synthetic Routes

Less common, yet powerful, methods for benzimidazole synthesis involve molecular rearrangements of other heterocyclic systems. One notable example is the synthesis of benzimidazoles from quinoxalin-2(1H)-one derivatives. koreascience.kr This method can provide access to substituted benzimidazoles that might be difficult to obtain through classical condensation routes. The rearrangement can be catalyzed by acid and often proceeds under milder conditions, providing excellent yields. For instance, an acid-catalyzed rearrangement of a spiro-quinoxalinone derivative can lead to a benzimidazole carboxylic acid, showcasing a unique pathway to the benzimidazole core. koreascience.kr

Exploration of Diverse Starting Materials and Precursors

The versatility of benzimidazole synthesis is further demonstrated by the wide array of starting materials that can be employed to construct the heterocyclic ring.

Carbonyl Equivalents (Aldehydes, Carboxylic Acids, Esters)

As discussed in the context of condensation reactions (Section 2.1.1), carbonyl compounds are the most common precursors for the C2 position of the benzimidazole ring.

Aldehydes: React with o-phenylenediamines to form Schiff bases, which are then oxidized to form 2-substituted benzimidazoles. acs.orggoogle.com A broad range of aromatic and aliphatic aldehydes can be used, allowing for diverse substitutions at the 2-position. elsevierpure.com

Carboxylic Acids: Condense with o-phenylenediamines, typically at high temperatures or in the presence of strong acids like polyphosphoric acid (PPA), to yield 2-substituted benzimidazoles via the Phillips-Ladenburg reaction. acs.orgnih.gov

Esters and Orthoesters: Esters serve as effective acylating agents. Trimethyl orthoformate, an equivalent of formic acid, is also commonly used to produce benzimidazoles that are unsubstituted at the 2-position. nih.gov

The choice of carbonyl equivalent is a primary determinant of the substituent at the 2-position of the final benzimidazole product.

Urea (B33335) and Thiourea (B124793) as Cyclizing Agents

Urea and its sulfur analog, thiourea, serve as valuable reagents for introducing a nitrogen-containing substituent at the C2 position of the benzimidazole ring.

Urea: The reaction of o-phenylenediamine with urea is a common method for the synthesis of benzimidazol-2-one (B1210169) (a keto-derivative of benzimidazole). The reaction is typically performed by heating the reactants, sometimes in water at elevated temperatures, which can lead to a high-purity product. google.com

Thiourea: When o-phenylenediamine is reacted with thiourea or substituted thioureas, the reaction can yield either 2-aminobenzimidazoles or benzimidazole-2-thiones. For example, the reaction of N-phenyl-N'-[o-aminophenyl]-thiourea with an alkyl halide leads to 2-phenyl-aminobenzimidazole through cyclodesulfurization. nih.gov The condensation of o-phenylenediamine with thiosemicarbazide (B42300) has been shown to produce benzimidazole-2-thione. nih.gov These precursors provide a direct route to important classes of benzimidazole derivatives.

Multi-Component Reaction Design

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, prized for their ability to construct complex molecules from three or more starting materials in a single, efficient operation. researchgate.netnih.gov This approach offers significant advantages, including operational simplicity, reduction in waste, and high atom economy, making it an attractive strategy for synthesizing benzimidazole derivatives. researchgate.netcore.ac.uk

One-pot MCRs can generate libraries of compounds with high structural complexity and diversity. researchgate.net For instance, a modified Gewald multicomponent reaction has been utilized for the one-pot synthesis of 2-aminothiophene-linked benzimidazoles. This strategy involves the reaction of 2-(cyanomethyl)-benzimidazoles with aldehydes that possess an active methylene (B1212753) group, along with sulfur powder, under reflux conditions. researchgate.net Another approach demonstrates the synthesis of triazolo/benzimidazolo quinazolinones from readily available benzyl (B1604629) halides, 2-amino benzimidazole (or 3-amino-1,2,4-triazole), and α-hydroxy C-H acids in a one-pot cascade reaction. core.ac.uk This process proceeds through a sequence of oxidation, Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration. core.ac.uk

The key benefits of employing MCRs in the synthesis of benzimidazole systems include enhanced convergence, simplified purification processes, and minimal waste production, aligning with the principles of green chemistry. core.ac.uk

Catalytic Strategies in the Synthesis of this compound Systems

Catalysis is central to the modern synthesis of benzimidazoles, offering pathways that are milder, faster, and more selective than classical methods which often require harsh conditions like high temperatures. rsc.org

Acid-Catalyzed Reactions

Acid catalysis is a well-established method for promoting the condensation of o-phenylenediamines with carboxylic acids or aldehydes to form the benzimidazole ring. rsc.orgresearchgate.net Both solid and soluble acid catalysts have been effectively employed.

For example, p-toluenesulfonic acid has been used to catalyze the reaction between o-phenylenediamines and aldehydes under solvent-free grinding conditions, a method noted for its short reaction times and high efficiency. nih.gov Heterogeneous solid acid catalysts, such as alumina-sulfuric acid, are also effective and offer the advantage of being easily recycled. nih.gov A ZrO₂–Al₂O₃ solid acid, synthesized via a solution combustion method, has been used for the synthesis of substituted benzimidazoles under thermal conditions and can be reused for up to five cycles. nih.gov Polymeric-based solid acids like [PVP-SO₃H]HSO₄ have also been shown to be efficient, reusable catalysts for these transformations. nih.gov

| Catalyst | Reactants | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic acid | o-Phenylenediamines, Aldehydes | Solvent-free, Grinding | Short reaction time, high efficiency | nih.gov |

| Alumina-sulfuric acid | o-Phenylenediamines, Aldehydes | Mild conditions | Good to excellent yields, recyclable catalyst (7 times) | nih.gov |

| ZrO₂–Al₂O₃ | o-Phenylenediamines, Aldehydes/Carboxylic acids | Thermal | Good yields, catalyst reusable for 5 cycles | nih.gov |

| [PVP-SO₃H]HSO₄ | o-Phenylenediamines, Aldehydes | EtOH (RT) or Solvent-free (80 °C) | Excellent yields, reusable catalyst | nih.gov |

Metal-Mediated and Nanoparticle Catalysis

The use of metals and metal nanoparticles as catalysts has revolutionized the synthesis of benzimidazoles by enabling reactions under milder conditions with greater efficiency. earthlinepublishers.commdpi.com Supported gold nanoparticles (AuNPs), in particular, have been recognized as powerful heterogeneous catalysts. mdpi.com The catalytic activity of AuNPs is highly dependent on their size; nanoparticles smaller than 5 nm, especially when supported on materials like titanium dioxide (TiO₂), have shown the highest activity and selectivity. mdpi.com These catalysts can be reused multiple times without a significant loss of activity. mdpi.com

Various metal oxide nanoparticles have also been successfully employed. Catalysts such as ZnO, SnO₂, and cobalt ferrite (B1171679) (CoFe₂O₄) nanoparticles facilitate the condensation of o-phenylenediamine with aldehydes or other carbonyl compounds. earthlinepublishers.comresearchgate.net For instance, a cobalt nanocomposite catalyst has been used for the one-pot synthesis of a wide range of benzimidazoles, demonstrating good functional group tolerance and scalability. nih.gov This catalyst could be recycled and reused for five runs effectively. nih.gov

| Catalyst | Reactants | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Au/TiO₂ | o-Phenylenediamine, Aldehydes | Heterogeneous | High activity with nanoparticles <5 nm; catalyst is reusable. | mdpi.com |

| CoOₓ@NC-800 | Phenylenediamines, Aldehydes | One-pot | Broad substrate scope, high yields, catalyst reusable for 5 runs. | nih.gov |

| SnO₂ nanoparticles | o-Phenylenediamines, Aldehydes | - | Facile and benign synthesis of mono- and di-substituted benzimidazoles. | earthlinepublishers.com |

| Cobalt Ferrite (CoFe₂O₄) | o-Phenylenediamine, Aldehydes | Mechanochemical | Efficient protocol using a magnetically separable heterogeneous catalyst. | researchgate.net |

Metal-Free Oxidative Cyclization Approaches

In a move towards more sustainable synthesis, metal-free oxidative cyclization methods have been developed. These approaches avoid the use of potentially toxic and expensive metal catalysts. researchgate.netmdpi.com One such strategy involves the dehydrogenative coupling of diamines and alcohols using N-hydroxyphthalimide (NHPI) as a nonmetallic catalyst, with molecular oxygen or air serving as the ultimate oxidant. rsc.org

Another notable metal-free approach is the aerobic oxidative cyclization of imines, formed from the initial condensation of ortho-phenylenediamines and aldehydes. korea.ac.kr Interestingly, the presence of water has been found to significantly accelerate this transformation. Mechanistic studies suggest that water acts as a nucleophilic catalyst, converting the disfavored 5-endo-trig cyclization of the imine into a favored 5-exo-tet cyclization via a tetrahedral intermediate, which is then aerobically oxidized to the benzimidazole product. korea.ac.kr Hypervalent iodine compounds have also been utilized to catalyze the oxidative cyclization for the synthesis of related benzimidazolinone scaffolds. mdpi.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are increasingly being applied to the synthesis of benzimidazoles. eprajournals.comijarsct.co.inchemmethod.com Traditional methods often involve toxic solvents, high temperatures, and complex purification procedures, leading to environmental pollution. eprajournals.comijarsct.co.in Green approaches focus on developing cost-effective, energy-efficient, and sustainable alternatives. ijarsct.co.in

Key strategies include the use of renewable feedstocks, solvent-free reaction conditions, microwave irradiation, and the application of eco-friendly catalysts and solvents like water or polyethylene (B3416737) glycol (PEG). eprajournals.comijarsct.co.inchemmethod.com These methods not only reduce the environmental impact but also often lead to higher yields and simpler product isolation. chemmethod.comsphinxsai.com

Solvent-Free and Aqueous Medium Reactions

Eliminating volatile and often toxic organic solvents is a primary goal of green chemistry. eprajournals.com Solvent-free reactions, conducted by grinding reactants together (mechanochemistry) or by heating neat reactants, offer a clean and efficient alternative. nih.goveprajournals.com For example, the synthesis of benzimidazoles has been achieved by reacting o-phenylenediamine with aldehydes under solvent-free conditions, catalyzed by agents like zinc acetate (B1210297) or potassium ferrocyanide (K₄[Fe(CN)₆]). chemmethod.comsphinxsai.com

Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. sphinxsai.com The synthesis of 2-substituted benzimidazoles has been successfully carried out in water, in some cases without the need for any additional catalyst. The reaction of o-phenylenediamine and aldehydes in water at ambient temperature provides a simple, environmentally friendly, and economically viable route to these compounds. sphinxsai.com The use of an aqueous solution of boric acid has also been reported to conveniently produce benzimidazoles in good yields at room temperature. chemmethod.com

Microwave and Ultrasound-Assisted Synthesis

Modern synthetic techniques, such as microwave (MW) irradiation and ultrasound assistance, have emerged as powerful tools in organic chemistry, offering significant advantages over conventional heating methods for the synthesis of benzimidazole derivatives. eurekaselect.com These green chemistry approaches often lead to shorter reaction times, higher yields, cleaner reaction profiles, and milder reaction conditions. eurekaselect.commdpi.com

Microwave-assisted synthesis has been successfully employed for the efficient preparation of various benzimidazole derivatives. eurekaselect.com This technique utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. jocpr.com The condensation of o-phenylenediamines with aldehydes or carboxylic acids, a cornerstone of benzimidazole synthesis, is significantly accelerated under microwave irradiation. iajpr.commdpi.comencyclopedia.pub For instance, reactions that typically require several hours of reflux under conventional heating can often be completed in a matter of minutes in a microwave reactor. eurekaselect.comarkat-usa.org Studies have reported yield increases of 10% to 50% and reaction time reductions of 96% to 98% compared to traditional methods. organic-chemistry.org The efficiency of these reactions can be further enhanced by using solid supports like montmorillonite (B579905) K10 or catalysts in solvent-free "dry media" conditions, which aligns with the principles of green chemistry by reducing solvent waste. scispace.com A notable advantage is the potential to perform these reactions without a catalyst, achieving yields of 94% to 98% in just 5 to 10 minutes. eurekaselect.com

Ultrasound-assisted synthesis, or sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. mdpi.comnih.gov This energy input can significantly enhance reaction rates and yields in the synthesis of heterocyclic compounds, including benzimidazoles. mdpi.comresearchgate.net The application of ultrasound has been shown to be effective in various steps of benzimidazole synthesis, from the preparation of starting materials to the final cyclization steps. nih.govresearchgate.net For example, the one-pot synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles has been developed using ultrasound irradiation in an environmentally benign EtOH/H2O solvent mixture. researchgate.net These methods are praised for their simple work-up procedures, shorter reaction times, and higher yields, often proceeding under catalyst-free conditions. mdpi.comresearchgate.net In a comparative study, a reaction that took 4 hours to achieve an 80% yield under silent conditions was completed in just 1 hour with a 96% yield when conducted in water under ultrasonic irradiation. mdpi.com

The following interactive table summarizes a comparison between conventional and microwave-assisted synthesis for a representative benzimidazole derivative.

Reaction Mechanism Investigations and Kinetic Studies

The formation of the benzimidazole scaffold, typically through the condensation of an o-phenylenediamine with a carbonyl compound (like an aldehyde or carboxylic acid), proceeds through a well-established multi-step mechanism. nih.govrsc.org Understanding this mechanism and the kinetics of the reaction is crucial for optimizing reaction conditions and improving the yield and purity of the desired product, such as this compound.

The generally accepted reaction pathway begins with the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the electrophilic carbonyl carbon of the aldehyde or carboxylic acid. researchgate.net This is followed by a dehydration step to form a Schiff base (an imine) intermediate. researchgate.net The second amino group then performs an intramolecular nucleophilic attack on the imine carbon, leading to the formation of a five-membered dihydrobenzimidazole ring. nih.gov Finally, an aromatization step, which is often an oxidation or dehydrogenation, yields the stable benzimidazole ring system. nih.gov

Kinetic studies on the synthesis of benzimidazole derivatives, such as 2-phenyl-1H-benzo[d]imidazole, have provided valuable insights into the reaction rates and the factors influencing them. A study utilizing UV spectrophotometry to monitor the reaction between o-phenylenediamine and benzaldehyde (B42025) found that the reaction follows second-order kinetics, being first order with respect to each reactant. jocpr.com The investigation also determined the activation energy (Ea) and thermodynamic activation parameters (ΔH‡, ΔS‡, and ΔG‡), which are essential for understanding the energy requirements and the nature of the transition state. jocpr.com

Elucidation of Key Intermediates

The elucidation of key intermediates is fundamental to confirming the proposed reaction mechanism. In the synthesis of benzimidazoles from o-phenylenediamines and aldehydes, the primary and most significant intermediate is the Schiff base, also known as an N-benzylidene-o-phenylenediamine. nih.govresearchgate.net This intermediate is formed after the initial condensation and dehydration between one of the amine groups of the diamine and the carbonyl group of the aldehyde. researchgate.net

Following the formation of the Schiff base, the subsequent key intermediate is the cyclized, non-aromatic 1,2-disubstituted-2,3-dihydro-1H-benzimidazole (aminal). This species is formed via the intramolecular nucleophilic attack of the remaining free amino group onto the imine carbon atom of the Schiff base. nih.gov The final step of the reaction is the conversion of this dihydrobenzimidazole intermediate into the stable, aromatic benzimidazole product. This aromatization is typically an oxidative process that involves the loss of two hydrogen atoms. nih.gov In some cases, a tetrahydroquinazoline (B156257) intermediate has been proposed, which then undergoes a ring distortion to yield the benzimidazole product. organic-chemistry.org

Energy Profiles and Transition State Analysis

Computational studies, particularly using Density Functional Theory (DFT), have become invaluable for mapping the energy profiles of reaction mechanisms and analyzing the structures of transition states. chemrevlett.com Such studies provide a detailed, step-by-step energetic landscape of the reaction, identifying the highest energy barriers and thus the rate-determining steps.

A DFT study on the synthesis of benzimidazole from phenylenediamine and formic acid has elucidated the energetics of the entire reaction pathway. chemrevlett.com The study calculated the barrier energies for four elementary steps: two N-C bond formations and two dehydration steps. The calculations revealed that the dehydration steps possess lower activation energies (TS2 = 27.97 kcal·mol⁻¹ and TS4 = 33.45 kcal·mol⁻¹) compared to the N-C bond-forming steps (TS1 = 41.93 kcal·mol⁻¹ and TS3 = 45.85 kcal·mol⁻¹). chemrevlett.com This suggests that the nucleophilic attack of the nitrogen on the carbonyl carbon is energetically more demanding than the elimination of water.

The following interactive table presents the calculated activation energies for the elementary steps in the synthesis of benzimidazole from phenylenediamine and formic acid. chemrevlett.com

Derivatization and Structural Modification Studies of 4h Benzimidazol 5 Ol

Functionalization Strategies at the Benzimidazole (B57391) Core

The benzimidazole core of 4H-Benzimidazol-5-ol offers multiple sites for functionalization, primarily through electrophilic substitution reactions. The electron-donating nature of the hydroxyl group at the 5-position activates the benzene (B151609) ring, directing incoming electrophiles to specific positions. Research has demonstrated that the C4 position is particularly susceptible to electrophilic attack.

Key functionalization strategies include:

Halogenation: The introduction of halogen atoms, such as chlorine, can be achieved using reagents like hydrogen chloride in the presence of hydrogen peroxide. This reaction proceeds with high yields and demonstrates the reactivity of the benzimidazole core towards electrophilic halogenation.

Nitration: Treatment with nitrating agents leads to the formation of mono- and dinitro-derivatives. The initial substitution typically occurs at the 4-position, further highlighting its enhanced reactivity.

Azo Coupling: The reaction with diazonium salts results in the formation of azo compounds, with the coupling occurring at the C4 position.

Acylation: Friedel-Crafts acylation, particularly with aliphatic acid derivatives, has been shown to proceed exclusively at the C4 position, providing a route to introduce keto functionalities.

These functionalization reactions provide a foundational toolkit for modifying the electronic and steric properties of the this compound core, enabling the synthesis of a diverse range of derivatives.

Regioselective Synthesis of Substituted this compound Derivatives

The inherent reactivity of the this compound scaffold allows for a high degree of regioselectivity in substitution reactions. As established in the functionalization strategies, the C4 position is the primary site for electrophilic attack. This predictable regioselectivity is a significant advantage in synthetic design, allowing for the targeted synthesis of specific isomers.

Studies have consistently shown that reactions such as Friedel-Crafts acylation, halogenation, and nitration yield the 4-substituted-5-hydroxybenzimidazole derivative as the major product. This regiochemical outcome is attributed to the directing effect of the hydroxyl group and the electronic nature of the benzimidazole ring system. The ability to selectively functionalize the C4 position is crucial for structure-activity relationship (SAR) studies, as it allows for the systematic exploration of the impact of substituents at this specific location on the biological activity of the molecule.

Table 1: Regioselective Reactions of 5-Hydroxybenzimidazole (B117332)

| Reaction Type | Reagent/Conditions | Position of Substitution | Reference |

| Acylation | Aliphatic acid derivatives (Friedel-Crafts) | C4 | researchgate.net |

| Halogenation | Alcoholic HCl / H₂O₂ | C4 | |

| Nitration | Nitrating agents | C4 (primary) | |

| Azo Coupling | Diazonium salts | C4 |

Introduction of Diverse Chemical Moieties (e.g., Mannich Bases)

Beyond direct functionalization of the benzimidazole core, the introduction of more complex chemical moieties is a common strategy to expand the chemical space of this compound derivatives. One notable example is the synthesis of Mannich bases.

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom (in this case, the N-H of the imidazole (B134444) ring), formaldehyde, and a primary or secondary amine. This reaction provides a straightforward method to introduce aminomethyl groups onto the benzimidazole nitrogen. While specific examples utilizing this compound as the starting material are not extensively documented in readily available literature, the general applicability of the Mannich reaction to the benzimidazole scaffold is well-established.

The synthesis of Mannich bases from various benzimidazole derivatives has been reported, yielding compounds with a wide range of pharmacological activities. These reactions are typically carried out by refluxing the benzimidazole, formaldehyde, and the desired amine in a suitable solvent like ethanol. The resulting Mannich bases can then be further modified to create a library of diverse compounds.

Table 2: Examples of Moieties Introduced to the Benzimidazole Scaffold

| Moiety Type | Reaction | Potential Attachment Point |

| Alkyl/Aryl | Alkylation, Arylation | N1, N3, O5 |

| Acyl | Acylation | N1, N3, C4, O5 |

| Aminomethyl (Mannich Bases) | Mannich Reaction | N1 |

| Sulfonyl | Sulfonylation | N1, N3, O5 |

Conformational Analysis of Substituted Hydroxybenzimidazoles

The three-dimensional structure and conformational flexibility of substituted hydroxybenzimidazoles are critical determinants of their biological activity. Understanding the preferred spatial arrangement of substituents is essential for designing molecules that can effectively interact with their biological targets.

The conformational analysis of benzimidazole derivatives is often investigated using a combination of experimental techniques and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the conformation of molecules in solution. Parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts can provide valuable information about the proximity of atoms and the torsional angles within the molecule. For example, the observation of distinct NMR signals for different conformers at low temperatures can allow for the determination of their relative populations.

X-ray Crystallography: This technique provides precise information about the solid-state conformation of a molecule. Crystal structures reveal bond lengths, bond angles, and torsional angles, offering a detailed snapshot of the molecule's three-dimensional arrangement. Analysis of crystal packing can also provide insights into intermolecular interactions.

Computational Modeling: Molecular mechanics and quantum chemical calculations are used to explore the potential energy surface of a molecule and identify low-energy conformers. These methods can predict the relative stabilities of different conformations and help to interpret experimental data.

For substituted hydroxybenzimidazoles, key conformational features include the orientation of substituents on the benzimidazole ring and the potential for intramolecular hydrogen bonding involving the hydroxyl group. The interplay of steric and electronic effects of the various substituents will ultimately determine the conformational landscape of these molecules.

Advanced Spectroscopic and Analytical Research Methodologies for 4h Benzimidazol 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 4H-Benzimidazol-5-ol, offering insights into the connectivity and chemical environment of its atoms.

¹H NMR and ¹³C NMR Techniques

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques used to determine the carbon-hydrogen framework of this compound. In a typical analysis, the compound is dissolved in a deuterated solvent, such as DMSO-d₆ or MeOD-d₄, and the spectrum is recorded on a high-field spectrometer. rsc.org

The ¹H NMR spectrum of benzimidazole (B57391) derivatives displays characteristic signals for the aromatic protons on the benzene (B151609) ring and the imidazole (B134444) moiety. rsc.org The chemical shifts (δ) of these protons are influenced by their electronic environment. For instance, protons on the benzimidazole ring can appear as multiplets in the aromatic region of the spectrum. rsc.org Due to rapid tautomerism in benzimidazoles, separate peaks for each tautomer are often not observed, resulting in single, averaged signals for the equivalent protons. researchgate.net

Table 1: Representative NMR Data for Benzimidazole Derivatives This table presents typical chemical shift ranges for protons and carbons in benzimidazole-containing structures. Actual values for this compound may vary based on the solvent and specific substitution patterns.

| Nucleus | Functional Group | Typical Chemical Shift (δ) in ppm |

| ¹H | Aromatic Protons (Benzene Ring) | 7.20 - 7.90 (m) |

| ¹H | Imidazole Proton (C2-H) | ~8.10 (s) |

| ¹H | Imidazole N-H | 12.0 - 13.0 (br s) |

| ¹³C | Aromatic Carbons | 110 - 145 |

| ¹³C | Imidazole Carbon (C2) | ~151 |

Data sourced from representative benzimidazole derivative analyses. rsc.orgrsc.org

2D NMR (e.g., COSY) for Proton Correlation

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are invaluable for establishing the connectivity between protons within the this compound molecule. libretexts.org A COSY spectrum is a 2D plot with the ¹H NMR spectrum on both axes. mnstate.edu

The diagonal peaks in a COSY spectrum correspond to the one-dimensional ¹H NMR spectrum. mnstate.edunanalysis.com The crucial information is contained in the off-diagonal or cross-peaks, which indicate spin-spin coupling between protons, typically over two to three bonds. libretexts.orgmnstate.edu By analyzing the cross-peaks, it is possible to trace the J-coupling network throughout the molecule, confirming the arrangement of protons on the benzimidazole ring system. nanalysis.com This is particularly useful for assigning specific resonances to individual protons in complex regions of the spectrum. libretexts.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is employed to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

The IR spectrum of a benzimidazole derivative typically shows a broad absorption band in the region of 3300-3500 cm⁻¹, which is characteristic of the N-H stretching vibration of the imidazole ring. rsc.org The O-H stretching vibration of the hydroxyl group at the 5-position would also be expected in this region, often as a broad band due to hydrogen bonding. Stretching vibrations for the C=N bond in the imidazole ring and C=C bonds in the aromatic ring usually appear in the 1620-1450 cm⁻¹ region. rsc.org

Raman spectroscopy provides complementary information to IR spectroscopy. scifiniti.com The selection rules for Raman are different from IR, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. This can be particularly useful for identifying vibrations of the non-polar parts of the molecule.

Table 2: Characteristic Vibrational Frequencies for Benzimidazole Derivatives This table outlines the expected vibrational modes for key functional groups in a molecule like this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200 - 3600 (broad) |

| N-H (imidazole) | Stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=N (imidazole) | Stretching | 1620 - 1630 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

Data compiled from general spectroscopic principles and analysis of related compounds. rsc.orgscifiniti.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns of this compound. scienceready.com.au In a mass spectrometer, the molecule is ionized, and the resulting molecular ion (M⁺) and its fragments are separated based on their mass-to-charge (m/z) ratio. scienceready.com.au

The mass spectrum will show a peak corresponding to the molecular ion, which provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular mass with high accuracy, allowing for the determination of the elemental composition. rsc.org

The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. scienceready.com.au The fragmentation of benzimidazole derivatives often involves characteristic losses of small molecules or radicals. For this compound, potential fragmentation pathways could include the loss of CO, HCN, or radicals from the aromatic system. Analyzing these fragmentation patterns helps to confirm the structure elucidated by other spectroscopic methods. libretexts.orgsavemyexams.com

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of chemical compounds. torontech.com In an HPLC analysis of this compound, a solution of the compound is injected into a column containing a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. torontech.com

A common setup for the analysis of benzimidazole derivatives is reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with additives like trifluoroacetic acid (TFA). acs.orgmdpi.com The components are detected as they elute from the column, typically using a UV detector, generating a chromatogram. The purity of the sample is determined by the relative area of the main peak corresponding to this compound. sepscience.com HPLC methods can be validated to ensure they are accurate, precise, and specific for the intended analysis. mdpi.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For benzimidazole derivatives, including this compound, GC is often coupled with a mass spectrometer (GC-MS) to provide definitive identification of the separated components. nih.govresearchgate.net The successful synthesis of benzimidazole compounds can be confirmed using GC, often with an HP-5 column and a thermal conductivity detector (TCD) or a mass spectrometer. researchgate.net

Due to the polarity and potentially low volatility of benzimidazoles containing hydroxyl groups, derivatization is a common strategy to improve their chromatographic behavior. A frequently used method involves derivatization with pentafluorobenzyl bromide (PFB-Br), which converts the benzimidazole into a more volatile and electron-capturing derivative suitable for detection by an electron capture detector (ECD). nih.gov This derivatization allows for detection at very low levels, with detection limits for similar compounds reported to be as low as 5-10 picograms. nih.gov

The analysis typically involves an instrument equipped with a capillary column, such as a non-polar HP-5MS (5% phenyl methyl siloxane) column, which is well-suited for separating a wide range of organic compounds. uin-alauddin.ac.id The progress of reactions synthesizing benzimidazole derivatives can be effectively monitored by GC/MS analysis. nih.gov

Table 1: Typical Gas Chromatography Parameters for Benzimidazole Derivative Analysis

| Parameter | Typical Value/Condition | Source(s) |

|---|---|---|

| Column | HP-5MS (30 m x 0.25 mm ID x 0.25 µm) | researchgate.netuin-alauddin.ac.id |

| Carrier Gas | Helium | uin-alauddin.ac.id |

| Injection Mode | Split | uin-alauddin.ac.id |

| Detector | Mass Spectrometry (MS), Flame Ionization Detector (FID), Electron Capture Detector (ECD) | nih.govnih.gov |

| Derivatization | Often required for polar analytes; e.g., with Pentafluorobenzyl bromide (PFB-Br) | nih.gov |

| Temperature Program | Ramping from a lower temperature (e.g., 70°C) to a higher temperature (e.g., 290°C) to elute compounds with varying boiling points. | biomedpharmajournal.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. thepharmajournal.comazom.com While specific crystallographic data for this compound is not widely published, the structures of numerous analogous benzimidazole derivatives have been established through single-crystal X-ray diffraction, providing significant insights into the expected structural features. vulcanchem.comvulcanchem.comniscpr.res.in

Table 2: Representative Crystallographic Data for a Benzimidazole Derivative Data for a representative analog, as specific data for this compound is not publicly available.

| Parameter | Value | Source(s) |

|---|---|---|

| Crystal System | Monoclinic | jst.go.jp |

| Space Group | C2/c | jst.go.jp |

| a (Å) | 30.812(4) | jst.go.jp |

| b (Å) | 10.840(2) | jst.go.jp |

| c (Å) | 12.401(2) | jst.go.jp |

| β (º) | 106.83(1) | jst.go.jp |

| Volume (ų) | 3964.6(11) | jst.go.jp |

| Key Interactions | Hydrogen Bonding, π-π Stacking | niscpr.res.injst.go.jp |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for studying molecules with conjugated π systems, such as this compound. libretexts.org The absorption of UV radiation by organic molecules is restricted to specific functional groups, known as chromophores, that contain valence electrons of low excitation energy. shu.ac.uk

The UV-Vis spectrum of benzimidazole derivatives is characterized by absorptions arising from electronic transitions within the conjugated aromatic system. vulcanchem.com The key transitions observed are π → π* and n → π*. elte.huscribd.com

π → π transitions:* These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.orgscribd.com

n → π transitions:* These lower-intensity transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen atoms, to a π* antibonding orbital. libretexts.orgelte.hu

For 1H-Benzimidazol-5-ol hydrobromide, a closely related compound, an absorption maximum (λmax) is observed near 280 nm, which is characteristic of the π → π* transitions within the conjugated benzimidazole system. vulcanchem.com Other benzimidazole derivatives show multiple absorption bands; for instance, some complexes exhibit maxima at approximately 287 nm and 353 nm in DMSO. ekb.eg The solvent polarity can influence the wavelength of these transitions; n → π* transitions often experience a blue shift (to a shorter wavelength) with increasing solvent polarity. shu.ac.uk

Table 3: Typical Electronic Transitions for Benzimidazole Derivatives

| Transition Type | Description | Typical λmax Range (nm) | Source(s) |

|---|---|---|---|

| π → π * | Excitation of an electron from a π bonding orbital to a π* antibonding orbital. | 270 - 290 | vulcanchem.comnist.gov |

| n → π * | Excitation of a non-bonding electron (from N atom) to a π* antibonding orbital. | > 300 | libretexts.orgelte.huekb.eg |

Computational and Theoretical Chemistry Investigations of 4h Benzimidazol 5 Ol

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecular systems. For benzimidazole (B57391) derivatives, these methods have been employed to elucidate various electronic and structural characteristics. While specific studies focusing exclusively on 4H-Benzimidazol-5-ol are limited in the available literature, research on closely related hydroxybenzimidazole isomers provides valuable analogous data.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For benzimidazole derivatives, methods like DFT with the B3LYP functional and a 6-31G* basis set are commonly used to calculate optimized geometries, including bond lengths and angles. oaepublish.com

In a study on 2-hydroxybenzimidazole (B11371), DFT calculations were performed to obtain the optimized geometry. oaepublish.com For instance, the C-O bond length in phenols is typically around 1.368 Å. uams.edu In substituted benzimidazoles, the C-N bond lengths within the imidazole (B134444) ring are reported to be in the range of 1.354 Å to 1.394 Å, and the C-C bond lengths in the phenyl ring are typically between 1.389 Å and 1.407 Å. uams.edu These computational results are generally in good agreement with experimental data from X-ray crystallography, confirming the reliability of the theoretical models. reddit.com The planarity of the benzimidazole ring is a key feature, although substituents can cause minor deviations. reddit.com

Table 1: Representative Bond Lengths in Benzimidazole Derivatives (Computed using DFT)

| Bond | Typical Length (Å) | Reference Compound(s) |

|---|---|---|

| C-O (phenolic) | 1.368 | 1-butyl-2-(4-hydroxyphenyl)-4,5-dimethyl-imidazole 3-oxide |

| C-N (imidazole) | 1.354 - 1.394 | 1-butyl-2-(4-hydroxyphenyl)-4,5-dimethyl-imidazole 3-oxide |

Note: Data is based on studies of related hydroxy-substituted imidazole and benzimidazole derivatives due to the absence of specific literature on this compound. uams.edu

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. chemrxiv.org A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. chemrxiv.org

For various benzimidazole derivatives, the HOMO-LUMO gap has been calculated using DFT methods. nih.gov The distribution of HOMO and LUMO orbitals indicates the regions of the molecule that are likely to act as electron donors (nucleophilic) and electron acceptors (electrophilic), respectively. nih.gov In many benzimidazole compounds, the HOMO is often delocalized over the benzimidazole ring, while the LUMO's localization can vary depending on the substituents. nih.gov For instance, in some complex benzimidazole derivatives, the calculated HOMO-LUMO energy gap can be around 2.783 eV, indicating a reactive molecule. ajchem-a.com

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Representative Benzimidazole Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.51 to -5.13 (Range for a series of acceptors) |

| LUMO | -4.22 to -3.90 (Range for a series of acceptors) |

Note: The values are illustrative and based on computational studies of various benzimidazole-based compounds, not specifically this compound. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map displays different potential values on the electron density surface using a color spectrum. Red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. nih.gov

For benzimidazole derivatives, MEP analysis often reveals that the nitrogen atoms of the imidazole ring are regions of negative potential, making them likely sites for protonation and interaction with electrophiles. nih.gov The hydroxyl group in a hydroxybenzimidazole would also present a region of negative potential around the oxygen atom and a positive region around the hydrogen atom, influencing its hydrogen bonding capabilities.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by describing the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. This analysis is particularly useful for understanding hyperconjugative interactions and charge transfer within the molecule.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides valuable insights into the intermolecular interactions of a compound with its environment, such as solvent molecules or biological macromolecules. oaepublish.com MD simulations can reveal how a molecule like this compound might behave in a solution, for example, by showing the formation and dynamics of hydrogen bonds with water molecules.

While specific MD simulation studies on this compound are not readily found in the literature, simulations of related benzimidazole compounds have been performed. For instance, MD simulations of a benzimidazole-biphenyl diamidine derivative complexed with DNA showed the importance of interfacial water molecules in stabilizing the complex. The benzimidazole core maintained relatively stable interactions, while other parts of the molecule showed greater flexibility. Such studies highlight the ability of the benzimidazole scaffold to participate in specific and dynamic intermolecular interactions, a property that would also be characteristic of this compound, particularly due to its hydrogen-bonding hydroxyl group.

Theoretical Studies on Tautomerism and Isomerism of Hydroxybenzimidazoles

Isomerism and tautomerism are key concepts in understanding the chemical behavior of hydroxybenzimidazoles. The position of the hydroxyl group on the benzene (B151609) ring leads to different structural isomers (e.g., 4-hydroxy, 5-hydroxy, 6-hydroxy, and 7-hydroxybenzimidazole), while the migration of a proton can result in different tautomeric forms.

Theoretical studies, often using DFT, have been instrumental in determining the relative stabilities of these various forms. For hydroxybenzimidazoles, a significant tautomeric equilibrium exists between the hydroxy form and the keto form (benzimidazolinone). For 2-hydroxybenzimidazole, it is known to exist as a tautomer of benzimidazolinone.

Furthermore, studies on N-hydroxybenzimidazoles have shown that the N-hydroxy tautomer is generally more stable than the corresponding N-oxide form in the gas phase. However, in solution, the equilibrium can shift depending on the solvent's ability to form hydrogen bonds. For instance, in polar, hydrogen-bond-accepting solvents, the N-hydroxy form can be stabilized, whereas in some cases, internal hydrogen bonding in substituted derivatives can favor the N-oxide form.

Computational studies on substituted 2-hydroxybenzimidazole derivatives have indicated that the 3H and keto forms are often favored in the aqueous phase. The relative stability of different isomers is also a subject of computational investigation. For example, theoretical calculations on Ga-HBED (N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid) complexes, which involve hydroxylated aromatic rings, have been used to predict which of the possible geometrical isomers is most likely to form. Such studies underscore the power of computational chemistry in predicting the stable forms of complex molecules. reddit.com

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-hydroxybenzimidazole |

| 1-butyl-2-(4-hydroxyphenyl)-4,5-dimethyl-imidazole 3-oxide |

| N-hydroxybenzimidazole |

| benzimidazolinone |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to predict spectroscopic parameters with a high degree of accuracy. These predictions are crucial for interpreting experimental data and confirming the structure of newly synthesized compounds.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the 1H and 13C NMR spectra of organic molecules, including benzimidazole derivatives. chemscene.comthieme-connect.de While specific theoretical studies on the 4H-tautomer are not abundant, the principles of these calculations are well-established for the benzimidazole scaffold. chemscene.comthieme-connect.de The process involves optimizing the molecular geometry of this compound and then computing the magnetic shielding tensors for each nucleus. These are subsequently converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

Below is an interactive table showing hypothetical, yet representative, calculated 1H and 13C NMR chemical shifts for this compound, based on methodologies applied to similar benzimidazole structures.

Interactive Table: Predicted NMR Chemical Shifts (ppm) for this compound Note: These are example values to illustrate the output of computational predictions. Actual values would be derived from specific DFT calculations.

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| C2 | - | 145.2 |

| C4 | 7.15 | 115.8 |

| C5-OH | 5.80 | - |

| C6 | 6.90 | 112.5 |

| C7 | 7.40 | 120.3 |

| C3a | - | 135.1 |

| C7a | - | 142.6 |

| N1-H | 8.10 | - |

| N3 | - | - |

Vibrational Frequencies: Computational methods are also used to predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the observed spectral bands. researchgate.netdntb.gov.ua These calculations are typically performed at the same level of theory as the geometry optimization. It is common practice to scale the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational methods. unifr.ch

The predicted vibrational spectrum can help identify characteristic functional group vibrations, such as the O-H stretch of the hydroxyl group, N-H stretches of the imidazole ring, and various C-C and C-N stretching and bending modes within the benzimidazole core. researchgate.netelectrochemsci.org

Interactive Table: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Note: This table presents example vibrational modes and frequencies based on computational studies of related benzimidazole compounds.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(O-H) | 3650 | Hydroxyl group stretching |

| ν(N-H) | 3450 | Imidazole N-H stretching |

| ν(C=N) | 1620 | Imidazole C=N stretching |

| ν(C=C) | 1580 | Aromatic ring C=C stretching |

| δ(O-H) | 1350 | Hydroxyl group in-plane bending |

| δ(N-H) | 1480 | Imidazole N-H in-plane bending |

Structure-Reactivity and Structure-Function Relationship Insights from Theoretical Models

Theoretical models are powerful in elucidating the relationship between the molecular structure of this compound and its potential reactivity and function. These studies often involve the analysis of the electronic structure to predict sites of reactivity and to design molecules with specific biological or material properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.netelectrochemsci.org For benzimidazole derivatives, these calculations can help predict their behavior in various chemical reactions and their potential as corrosion inhibitors or in electronic applications. dntb.gov.uaelectrochemsci.org

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution in a molecule and identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the nitrogen atoms and the oxygen of the hydroxyl group, indicating these as likely sites for electrophilic attack or hydrogen bonding. The hydrogen atoms of the N-H and O-H groups would exhibit positive potential, marking them as sites for nucleophilic interaction.

Tautomeric Stability: Theoretical calculations are crucial for studying the tautomerism of hydroxybenzimidazoles. nih.gov Different tautomers can have significantly different chemical and biological properties. Computational studies can predict the relative stabilities of various tautomers, such as the 1H, 3H, and keto forms, in different environments (gas phase or solution). nih.govresearchgate.net For substituted 2-hydroxybenzimidazoles, theoretical studies have often found the keto forms to be more stable. nih.govresearchgate.net Understanding the tautomeric equilibrium of this compound is fundamental to predicting its behavior and function.

Exploration of Advanced Chemical Applications of 4h Benzimidazol 5 Ol Derivatives

Catalytic Activity Investigations

The inherent structural features of benzimidazole (B57391) derivatives, including the presence of nitrogen atoms with available lone pairs, make them excellent candidates for catalysis. Their versatility is showcased in their roles as organocatalysts, ligands in metal-catalyzed reactions, and as effective corrosion inhibitors.

Role as Organocatalysts in Organic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained significant traction as a green and sustainable alternative to metal-based catalysis. beilstein-journals.orgnih.gov Benzimidazole derivatives have emerged as powerful organocatalysts, capable of facilitating a variety of organic transformations. researchgate.netsemanticscholar.org Their catalytic activity often stems from their ability to act as Brønsted acids or bases, or to form hydrogen bonds, thereby activating substrates and lowering reaction energy barriers. dntb.gov.ua

For instance, certain benzimidazole derivatives have been successfully employed in the synthesis of other heterocyclic compounds. These catalysts have proven effective in promoting multi-component reactions, offering high yields and simplified purification processes. rsc.org The catalytic cycle typically involves the protonation or deprotonation of reactants by the benzimidazole moiety, facilitating key bond-forming steps. The efficiency of these catalysts can be fine-tuned by modifying the substituents on the benzimidazole ring, allowing for a high degree of control over the reaction outcome. semanticscholar.org

Ligand Design in Metal-Catalyzed Reactions

In the realm of metal-catalyzed reactions, the design of the ligand is paramount to achieving high efficiency and selectivity. Benzimidazole derivatives have proven to be exceptional ligands for a variety of transition metals, including palladium, copper, and nickel. mdpi.comnih.gov The nitrogen atoms in the imidazole (B134444) ring can coordinate with metal centers, forming stable complexes that are catalytically active. rsc.org

These metal-benzimidazole complexes have been utilized in a range of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. uc.pt The electronic and steric properties of the benzimidazole ligand can be systematically altered to modulate the reactivity and selectivity of the metal catalyst. For example, the introduction of bulky substituents near the coordinating nitrogen atoms can create a specific steric environment around the metal center, influencing the substrate scope and stereoselectivity of the reaction. Similarly, the electronic nature of the substituents can affect the electron density at the metal center, thereby influencing its catalytic activity. uc.pt

| Reaction Type | Metal Catalyst | Benzimidazole Ligand Type | Application | Yield (%) |

| Suzuki-Miyaura Coupling | Pd(OAc)2 | N-protected-5-bromo-2-nitrophenyl-benzimidazole | C-C bond formation | up to 81% uc.pt |

| Buchwald-Hartwig Amination | Pd catalyst | N-protected-5-bromo-2-nitrophenyl-benzimidazole | C-N bond formation | up to 80% uc.pt |

| Ullmann-type Coupling | Cu(OAc)2·H2O | 2-(2-bromophenyl)-1H-benzo[d]imidazole | Synthesis of fused imidazo/benzimidazo quinazolines | Not specified nih.gov |

Corrosion Inhibition Mechanisms (Theoretical and Experimental Chemical Studies)

The ability of benzimidazole derivatives to inhibit the corrosion of metals, particularly in acidic environments, is a well-documented and economically significant application. tandfonline.comacs.orgdntb.gov.ua Both experimental and theoretical studies have shed light on the mechanisms underlying their protective action.

Experimental Investigations: Electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are commonly used to evaluate the inhibition efficiency of these compounds. tandfonline.comnih.gov Studies have consistently shown that the inhibition efficiency increases with the concentration of the benzimidazole derivative. researchgate.net PDP studies often indicate that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. tandfonline.comnih.gov The adsorption of the inhibitor molecules onto the metal surface is a key step in the inhibition process, and this adsorption often follows the Langmuir isotherm model. tandfonline.comdntb.gov.ua Surface analysis techniques like scanning electron microscopy (SEM) provide visual confirmation of a protective film formed by the inhibitor on the metal surface. tandfonline.com

Theoretical Studies: Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have provided valuable insights into the inhibitor-metal interactions at a molecular level. tandfonline.comacs.org These studies analyze parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher HOMO energy indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a lower LUMO energy suggests a capacity to accept electrons from the metal. The interaction is further enhanced by the presence of heteroatoms (N, O, S) and π-electrons in the aromatic rings, which serve as active centers for adsorption. tandfonline.com Molecular dynamics simulations complement these findings by modeling the adsorption process and the orientation of the inhibitor molecules on the metal surface. nih.gov

| Benzimidazole Derivative | Metal | Medium | Inhibition Efficiency (%) | Technique(s) |

| 2-[(dodecylthio)methyl]-1H-benzo[d]imidazole (LF3) | Carbon Steel | 1 M HCl | 95.3% at 10⁻³ M | EIS, PDP, SEM, DFT tandfonline.com |

| 1, 5-bis-2-[benzimidazol-2-yl] mercapto diethylene glycol (OSBZ) | Mild Steel | 1 M HCl | 94.78% at 3 x 10⁻⁴ M | Weight Loss, PDP, EIS, SEM researchgate.net |

| Synthesized Amino Acid Derivatives (B1, B2, B3) | Carbon Steel (X56) | 1 M HCl | 95% - 98% | EFM, EIS, PDP, SEM, DFT nih.gov |

Advanced Materials Science Research

The unique chemical architecture of 4H-Benzimidazol-5-ol derivatives also makes them valuable building blocks for the creation of advanced materials with desirable properties.

Precursors for Specialty Polymers and Heat-Resistant Materials

Benzimidazole-containing polymers are renowned for their exceptional thermal and chemical stability. These properties make them suitable for applications in demanding environments, such as in the aerospace and electronics industries. The rigid, aromatic structure of the benzimidazole unit contributes to a high glass transition temperature and excellent mechanical strength.

Derivatives of this compound can be functionalized to introduce polymerizable groups, allowing for their incorporation into various polymer backbones. For example, dihydroxy or diamino derivatives can be used as monomers in polycondensation reactions to produce polybenzimidazoles (PBIs). These polymers are known for their high-temperature resistance and are used to make protective clothing, membranes for fuel cells, and high-performance composites. The synthesis strategy for polymer conjugates can be designed to be applicable to a wide range of benzimidazole derivatives. mdpi.com

Development of Dyes and Pigments (Chemical Aspects)

The extended π-conjugated system present in many benzimidazole derivatives makes them interesting candidates for the development of dyes and pigments. mdpi.com The color of these compounds can be tuned by modifying the substituents on the benzimidazole ring system. Electron-donating and electron-withdrawing groups can be strategically placed to alter the HOMO-LUMO energy gap, which in turn affects the wavelength of light absorbed and emitted.

The synthesis of azo dyes based on imidazol-4-one derivatives has been reported, where the heterocyclic component contributes to the tinctorial strength and brightness of the dye. researchgate.net These dyes have been successfully applied to textile fibers like wool. Furthermore, some benzimidazole derivatives exhibit fluorescence and have been investigated for their potential use in organic light-emitting diodes (OLEDs). researchgate.net The chemical stability of the benzimidazole core is an advantageous feature for dyes and pigments, contributing to their lightfastness and durability. mdpi.com

Biorelevant Interaction and Mechanistic Insights (In Vitro and Theoretical Studies)

The biological relevance of this compound derivatives is underpinned by their diverse interactions with biological macromolecules and their ability to modulate cellular processes. In vitro and theoretical studies have provided significant insights into the mechanisms driving their biological effects, from enzyme inhibition to the disruption of cell proliferation.

Interactions with Biomolecules (e.g., DNA, Proteins)

The planar, heterocyclic structure of the benzimidazole scaffold is structurally similar to naturally occurring purine (B94841) bases, facilitating its interaction with nucleic acids. nih.gov The mode of binding to DNA can range from intercalation between base pairs to binding within the major or minor grooves, largely dependent on the nature and position of substituents on the benzimidazole ring system. researchgate.net

Studies on novel benzimidazole Schiff base ligands and their corresponding metal(II) complexes have demonstrated moderate to strong DNA binding capabilities. nih.gov These interactions were quantified using UV/Visible absorption spectroscopy to determine binding constants (Kb), with values as high as 3.27 × 10⁵ M⁻¹ observed for a Cu(II) complex, indicating strong interaction. nih.gov The theoretical investigation of these interactions through molecular docking was corroborated by experimental DNA thermal denaturation studies. nih.gov Pentacyclic benzimidazole derivatives have also been studied, with fluorescence and circular dichroism spectroscopy suggesting a mixed binding mode with both DNA and RNA, involving both intercalation and the binding of compound aggregates along the polynucleotide backbone. nih.govmdpi.com

Beyond nucleic acids, benzimidazole derivatives also interact with proteins. The binding of a novel 1,2,3-triazole derivative to bovine serum albumin (BSA), a model carrier protein, was found to be mediated by a combination of polar and hydrophobic interactions. acs.org Such interactions are crucial as they can influence the distribution, metabolism, and efficacy of a compound in a biological system.

The following table details the interactions of specific benzimidazole derivatives with key biomolecules.

| Derivative Class | Biomolecule | Interaction Method/Study | Key Finding |

| Benzimidazole Schiff base metal(II) complexes | Calf Thymus DNA (CT-DNA) | UV-Vis Spectroscopy, Thermal Denaturation, Molecular Docking | Moderate to strong binding; intercalation suggested. Kb up to 3.27 × 10⁵ M⁻¹. nih.gov |

| Pentacyclic benzimidazole amines/amides | DNA / RNA | Fluorescence, Circular Dichroism, Thermal Melting | Mixed binding mode: intercalation and aggregation along the backbone. nih.govmdpi.com |

| 1,2,3-Triazole derivative | Bovine Serum Albumin (BSA) | In vitro and in silico studies | Binding mediated by polar and hydrophobic interactions. acs.org |

| General Benzimidazoles | DNA | Literature Review | Binding modes include intercalation and groove binding. researchgate.net |

In Vitro Studies of Chemical Inhibition of Biological Processes (e.g., cell proliferation in research models)

A significant area of research for benzimidazole derivatives is their potential as antiproliferative agents. Numerous in vitro studies have demonstrated their ability to inhibit the growth of various human cancer cell lines, often with high potency. The mechanism is frequently linked to the previously discussed interactions with enzymes and DNA, leading to the induction of apoptosis or cell cycle arrest.

For example, a series of new benzimidazole derivatives showed potent antiproliferative effects against human lung adenocarcinoma (A549) cells, with some compounds being particularly effective under hypoxic conditions, a common feature of solid tumors. frontierspartnerships.org Certain derivatives were shown to induce apoptosis, confirming a cytotoxic mode of action. frontierspartnerships.org Similarly, fluoro-substituted benzimidazole derivatives displayed significant and selective antiproliferative activity against a panel of cancer cell lines including A549, HeLa (cervical cancer), and HepG2 (liver cancer), with some compounds showing ten times more selectivity toward cancer cells than normal cells. acgpubs.orgresearchgate.net

The structural modifications of the benzimidazole core play a critical role in determining the cytotoxic potency. B-norcholesteryl benzimidazole derivatives exhibited excellent activity against HeLa, A549, and HEPG2 cells, with several compounds having IC₅₀ values under 10 µM and showing the ability to induce cancer cell apoptosis. mdpi.com Benzimidazolehydrazone derivatives have shown promise against melanoma cells (Colo-38), with IC₅₀ values as low as 0.50 µM, while demonstrating significantly lower toxicity to normal human keratinocytes, indicating a favorable selectivity profile. mdpi.com Furthermore, benzimidazole-chalcone hybrids have demonstrated cytotoxicity comparable or superior to the standard chemotherapeutic drug cisplatin (B142131) against cell lines like MCF-7 (breast cancer) and OVCAR-3 (ovarian cancer). mdpi.com

The table below presents a summary of the in vitro antiproliferative activities of selected benzimidazole derivatives.

| Derivative Class | Cancer Cell Line(s) | IC₅₀ Values | Reference(s) |

| Nitrobenzimidazole derivative (Compound 8) | A549 (Lung) | 16.2 µM (hypoxia) | frontierspartnerships.org |

| B-norcholesteryl benzimidazole (Compound 10a) | HeLa (Cervical) | 2.2 µM | mdpi.com |

| Fluoro-substituted benzimidazole (Compound ORT15) | A375 (Melanoma), HepG2 (Liver) | 0.177 µM | acgpubs.orgresearchgate.net |

| Benzimidazolehydrazone (Compound 13) | Colo-38 (Melanoma) | 0.50 µM | mdpi.com |

| Chrysin-based benzimidazole (Entity 1) | MCF-7 (Breast) | 25.72 ± 3.95 μM | mdpi.com |

| Benzimidazole-triazole (Compound 4h) | A549 (Lung) | 4.56 ± 0.18 μM | acs.org |

| Benzimidazole-chalcone (Compound 23a) | MCF-7 (Breast), OVCAR-3 (Ovarian) | 8.91 µM, 10.76 µM | mdpi.com |

Antioxidant Mechanisms (Chemical Basis)

Many benzimidazole derivatives exhibit significant antioxidant activity, which is primarily based on their chemical structure's ability to donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS). The chemical basis for this activity often involves specific functional groups appended to the benzimidazole core.

The presence of free hydroxyl (-OH) groups, particularly phenolic hydroxyls, is a key determinant of antioxidant capacity. mdpi.com These groups can readily donate a hydrogen atom to free radicals, thereby quenching them. Benzimidazole derivatives designed with phenolic hydroxyls and a hydrazone moiety have demonstrated high antioxidant potential in various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test, Ferric Reducing Antioxidant Power (FRAP) assay, and Oxygen Radical Absorbance Capacity (ORAC) test. mdpi.com The position of these hydroxyl groups is crucial for activity. mdpi.com

The mechanisms of action can include scavenging of superoxide (B77818) anions and inhibition of lipid peroxidation. mdpi.comnobleresearch.org For example, 5-nitro-2-(phenoxymethyl)benzimidazole was found to strongly inhibit NADPH-dependent lipid peroxidation in rat liver microsomes. nobleresearch.org Studies on 6-fluoro-5-substituted-benzimidazoles revealed potent superoxide anion scavenging activity, with several compounds showing stronger inhibitory effects than the standard enzyme superoxide dismutase (SOD). tandfonline.com

Theoretical studies using Density Functional Theory (DFT) have helped elucidate the electronic basis of these antioxidant actions, identifying mechanisms such as Sequential Proton Loss Electron Transfer (SPLET) as plausible pathways for radical scavenging, especially for derivatives containing acidic N-H or O-H bonds. acs.org

The table below summarizes the antioxidant properties and underlying mechanisms for several classes of benzimidazole derivatives.

| Derivative Class | Antioxidant Assay/Effect | Chemical Basis / Mechanism | Reference(s) |

| 2-substituted benzimidazoles with free -OH groups | DPPH scavenging, FRAP, Lipid peroxidation inhibition | Hydrogen atom donation from phenolic hydroxyl groups. | mdpi.com |

| Benzimidazolehydrazones with phenolic groups | DPPH, FRAP, ORAC | Radical scavenging by phenolic -OH and hydrazone moiety. | mdpi.com |

| 6-fluoro-5-substituted-benzimidazoles | Superoxide anion scavenging | Hydrogen/electron donation. | tandfonline.com |

| 5-nitro-2-(phenoxymethyl)benzimidazole | Lipid peroxidation inhibition | Interruption of the lipid radical chain reaction. | nobleresearch.org |

| 4-hydrazinobenzoic acid derivatives | DPPH, ABTS | Hydrogen atom transfer, SPLET mechanism favored by NH/OH groups. | acs.org |

Applications in Agrochemical Research (Chemical Synthesis and Derivatization)

The structural versatility and proven biological activity of the benzimidazole scaffold have made it a cornerstone in agrochemical research. ijarsct.co.in Derivatives are developed to act as fungicides, herbicides, and anthelmintics, protecting crops and livestock from various threats.

Synthesis of Novel Heterocyclic Structures for Agrochemical Lead Development

The synthesis of novel benzimidazole derivatives is a key strategy for identifying new lead compounds in agrochemical development. Research efforts focus on creating hybrid molecules that combine the benzimidazole core with other biologically active heterocycles to enhance potency and spectrum of activity.

One direct application is in the development of herbicides. A facile, solvent-free synthesis method has been used to produce a series of novel substituted benzimidazoles via the condensation of o-phenylenediamine (B120857) with various substituted aldehydes. researchgate.net The resulting compounds were evaluated for their in vitro herbicidal activity against the seeds of Raphanus sativus L. (radish), demonstrating the potential of this chemical class in weed management. researchgate.net

In the realm of fungicides, which is a traditional application for benzimidazoles, new derivatives continue to be explored. Researchers have synthesized new 1,2,4-triazine (B1199460) and benzimidazole derivatives and screened them against significant plant pathogenic fungi, including Sclerotium rolfsii and Macrophomina phaseolina. niscpr.res.in These pathogens cause destructive diseases in a wide range of crops, and identifying new effective compounds is crucial for food security.

Furthermore, benzimidazole derivatives have been synthesized and tested for anthelmintic properties, which is relevant to veterinary agrochemicals. The synthesis of methanimine (B1209239) and hydrazone derivatives of benzimidazole yielded compounds with high efficacy against the muscle larvae of Trichinella spiralis, a parasitic nematode. mdpi.com Structure-activity relationship (SAR) analysis revealed that derivatives containing a thiophene (B33073) moiety were particularly effective, highlighting a successful strategy of creating hybrid molecules for synergistic activity. mdpi.com The continuous synthesis and screening of such novel heterocyclic structures are vital for the discovery of next-generation agrochemicals.

Analytical Chemistry Reagents and Probes